H-D-Asp(OBzl)-OH
Overview
Description
Scientific Research Applications
Solvent Effects on Redox Properties
The novel ferrocenoyl-dipeptides, including Fc-Asp(OBzl)-Asp(OBzl)-OBzl, have been synthesized and characterized for their redox properties in different solvents. These compounds, including those related to H-D-Asp(OBzl)-OH, demonstrate strong hydrogen bonding with solvent molecules and exhibit reversible one-electron oxidations, influenced by the solvent nature (Baker, Kraatz, & Quail, 2001).
Dipeptide Formation in Synthesis
During the benzyloxycarbonylation of H-Asp(OBzl)-OH, a side product, Z-Asp(OBzl)-Asp(OBzl)-OH, is formed. This dipeptide formation varies depending on the base used, highlighting the complexities in synthesizing peptides related to H-D-Asp(OBzl)-OH (Iguchi, Kawasaki, & Okada, 2009).
Chiral Recognition in Molecularly Imprinted Materials
H-D-Asp(OBzl)-OH related tetrapeptide derivatives have been used in molecularly imprinted materials for studying chiral recognition abilities. The polarity of the environment significantly affects these abilities, with the best chiral recognition occurring in a 50 vol% aqueous ethanol solution (Kondo & Yoshikawa, 2001).
Transporter Mediated Uptake and Transport
Studies involving modified dipeptides like H-D-Asp(OBzl)-OH reveal their efficient transport across Caco-2 monolayers via the oligopeptide transporter. This research provides insight into the molecular mechanisms of dipeptide transport and stability, essential for drug delivery systems (Taub, Moss, Steffansen, & Frokjaer, 1998).
Synthesis of RGD Mimetics
H-D-Asp(OBzl)-OH related compounds have been synthesized as potential RGD mimetics, showing selective binding to specific integrin receptors. This research contributes to the development of new therapeutic agents targeting cell adhesion processes (Mihala et al., 2006).
Stability, Metabolism, and Transport in Prodrugs
H-D-Asp(OBzl)-OH and related compounds have been explored as model prodrugs, providing valuable insights into their stability, metabolism, and transport in biological systems. This research is crucial for designing more effective and stable drug delivery systems (Steffansen et al., 1999).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2R)-2-amino-4-oxo-4-phenylmethoxybutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c12-9(11(14)15)6-10(13)16-7-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,14,15)/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGALFAWDSNRXJK-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)C[C@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
H-D-Asp(OBzl)-OH |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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